molecular formula C23H29IO5 B166311 (Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid CAS No. 128719-90-4

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Katalognummer B166311
CAS-Nummer: 128719-90-4
Molekulargewicht: 512.4 g/mol
InChI-Schlüssel: UYFMSCHBODMWON-HBHIRWTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I-BOP is a potent agonist of TP receptor-mediated platelet aggregation and vascular smooth muscle contraction. I-BOP induces human platelet aggregation with EC50 values of 0.34 nM and 0.174 nM at pH 7.4 and pH 6.0, respectively.

Wissenschaftliche Forschungsanwendungen

Agonist of TP Receptor-Mediated Platelet Aggregation

I-BOP is a potent agonist of TP receptor-mediated platelet aggregation . It induces human platelet aggregation with EC50 values of 0.34 nM and 0.174 nM at pH 7.4 and pH 6.0, respectively . This makes it a valuable tool in the study of platelet function and blood clotting disorders.

Vascular Smooth Muscle Contraction

In addition to its effects on platelets, I-BOP also plays a role in the contraction of vascular smooth muscle . This property is important in the regulation of blood pressure and blood flow, and can be relevant in the study of cardiovascular diseases.

Lipid Biochemistry

I-BOP is also involved in lipid biochemistry . It can be used in the study of lipid metabolism and related diseases, such as atherosclerosis and metabolic syndrome.

Cyclooxygenase Pathway

The cyclooxygenase pathway is another area where I-BOP has significant effects . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. Therefore, I-BOP can be used in the study of inflammatory diseases and pain management.

Cardiovascular System

Given its effects on platelet aggregation and vascular smooth muscle contraction, I-BOP is naturally involved in the cardiovascular system . It can be used in the study of various cardiovascular diseases, including hypertension, heart disease, and stroke.

Blood Coagulation & Hemostasis

I-BOP’s role as an agonist of TP receptor-mediated platelet aggregation makes it relevant in the study of blood coagulation and hemostasis . It can be used in research related to bleeding disorders, thrombosis, and other conditions related to blood clotting.

Eigenschaften

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMSCHBODMWON-HBHIRWTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Q & A

Q1: What is the primary target of I-BOP?

A1: I-BOP primarily targets the Thromboxane A2 receptor (TP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of I-BOP binding to TP?

A2: I-BOP binding to TP initiates a cascade of signaling events, including:

  • Activation of phospholipase C (PLC): Leading to increased phosphoinositide (PI) turnover and intracellular calcium mobilization [, ].
  • Activation of protein kinase C (PKC): Implicated in receptor phosphorylation and desensitization [, ].
  • Activation of the extracellular signal-regulated kinase (ERK) pathway: Involved in cell proliferation and transformation [, ].
  • Activation of YAP/TAZ proteins: Key downstream effectors of the Hippo signaling pathway, promoting VSMC migration and proliferation [].
  • Induction of Nurr1 expression: An orphan nuclear receptor implicated in cell proliferation, differentiation, and apoptosis [].
  • Increased expression of matrix metalloproteinases (MMPs): Contributing to cancer cell invasion [].
  • Induction of monocyte chemoattractant protein-1 (MCP-1) expression: Facilitating macrophage recruitment and promoting cancer cell invasion [].

Q3: Does I-BOP interact with other targets besides TP?

A3: While I-BOP primarily targets TP, some studies suggest potential interactions with other targets. For example, high concentrations of I-BOP have been shown to inhibit platelet aggregation induced by various agents, suggesting potential interactions with the fibrinogen binding site on the platelet GPIIb/IIIa receptor []. Further research is needed to fully elucidate these potential interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.